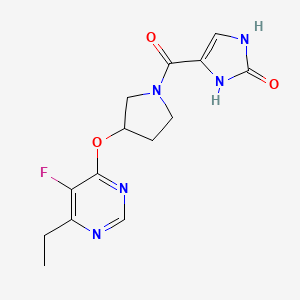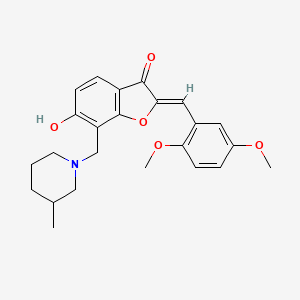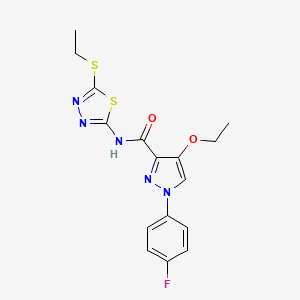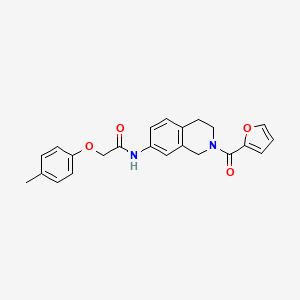
N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide” is a complex organic compound. It belongs to the class of phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine . Phenylpiperidines have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-Angiogenic Activity
Compounds structurally related to N-phenyl-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide have been synthesized and evaluated for their anti-angiogenic activity and DNA cleavage capabilities. For example, novel piperidine analogues demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by inhibiting the formation of blood vessels and exerting cytotoxic effects through DNA interaction (Vinaya Kambappa et al., 2017).
Glycine Transporter 1 Inhibition
Another related research area involves the identification of compounds as potent and orally available inhibitors of Glycine Transporter 1 (GlyT1), indicating their possible application in treating disorders associated with glycinergic neurotransmission. A structurally diverse compound was identified, showing potent GlyT1 inhibitory activity, favorable pharmacokinetic profile, and an increase in cerebrospinal fluid glycine concentration in rats (Shuji Yamamoto et al., 2016).
Soluble Epoxide Hydrolase Inhibition
The discovery of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase (sEH) from high throughput screening highlights another potential application. These inhibitors, characterized by their triazine heterocycle, showed robust effects on serum biomarkers, indicating significant in vivo target engagement. This class of compounds may be useful for studying various disease models, pointing to the broad utility of piperidine derivatives in medical research (R. Thalji et al., 2013).
Mycobacterium Tuberculosis GyrB Inhibition
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, through molecular hybridization, exhibited promising activity against Mycobacterium smegmatis GyrB ATPase assay, DNA gyrase supercoiling assay, and displayed antituberculosis activity, showcasing the potential of piperidine derivatives in developing new antibacterial agents (V. U. Jeankumar et al., 2013).
Microglia Imaging
In neuroscientific research, compounds targeting macrophage colony-stimulating factor 1 receptor (CSF1R) have been developed for PET imaging of microglia. This application is crucial for studying neuroinflammation and its role in various neuropsychiatric disorders, indicating the significance of piperidine derivatives in neuroimaging and diagnostics (A. Horti et al., 2019).
Eigenschaften
IUPAC Name |
N-phenyl-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(20-16-6-2-1-3-7-16)21-12-9-15(10-13-21)14-23-17-8-4-5-11-19-17/h1-8,11,15H,9-10,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVYRUAWVCOSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2702115.png)
![N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2702117.png)
![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2702118.png)


![6,7-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2702126.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2702128.png)






amine hydrochloride](/img/structure/B2702137.png)